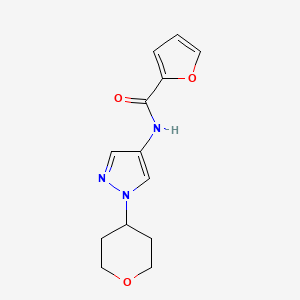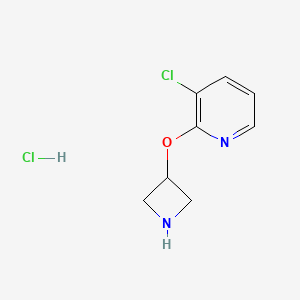
2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride
Descripción general
Descripción
The compound “2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride” appears to contain an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The azetidine ring is attached to the pyridine ring via an ether linkage. The pyridine ring also has a chlorine atom attached to it. The entire compound is a hydrochloride, indicating that it is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyridine rings, the ether linkage, and the chlorine atom. The presence of the nitrogen atom in the azetidine ring and the pyridine ring would likely impart basicity to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and pyridine rings, the ether linkage, and the chlorine atom. The azetidine ring might undergo reactions typical of cyclic amines, while the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyridine rings might influence its boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azetidines and their derivatives are known for their thermal stability and ease of handling, making them valuable in synthetic chemistry. These compounds participate in reactions with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. The ring-opening reactions of azetidines allow for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. Furthermore, azetidines can be synthesized from acyclic precursors, such as γ-haloamines and γ-aminoalcohols, through various methodologies including reduction of β-lactams and transformations of heterocycles like aziridines and oxetanes (Singh, D’hooghe, & Kimpe, 2008).
Medicinal Chemistry Applications
The exploration of azetidine derivatives in medicinal chemistry has led to the identification of compounds with promising biological activities. For example, azetidinones have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. These studies have revealed the potential of azetidinone analogues as therapeutic agents against various bacterial and fungal strains, as well as mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Additionally, novel azetidinone derivatives have been designed and synthesized, displaying significant antidepressant and nootropic activities, underscoring the potential of the azetidinone scaffold in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)-3-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-3-11-8(7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMIPYJSOLUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)
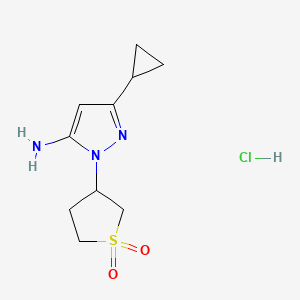


![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)
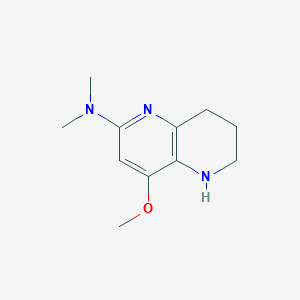
![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B1473317.png)
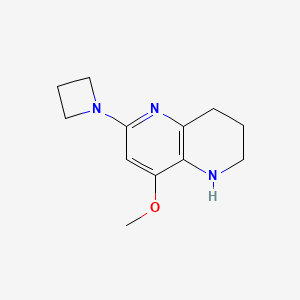
![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)


